1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea
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Overview
Description
1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea typically involves the reaction of cyclohexyl isocyanate with a thiazolidinone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Urea Derivatives: Various biological activities depending on the substituents.
Uniqueness
1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea is unique due to its specific combination of a cyclohexyl group, a thiazolidinone ring, and a urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3E)-1-cyclohexyl-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-9-14(10-8-12)20-15(21)11-23-17(20)19-16(22)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,22)/b19-17+ |
InChI Key |
MLUFFBBJMWRVBT-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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